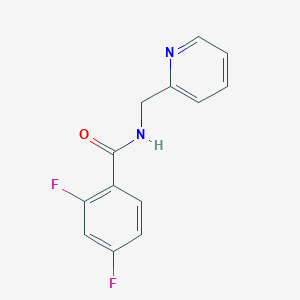![molecular formula C24H20O4 B5795440 5-[(4-methoxybenzyl)oxy]-7-methyl-4-phenyl-2H-chromen-2-one](/img/structure/B5795440.png)
5-[(4-methoxybenzyl)oxy]-7-methyl-4-phenyl-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(4-methoxybenzyl)oxy]-7-methyl-4-phenyl-2H-chromen-2-one, also known as Compound A, is a synthetic compound that has been the subject of scientific research due to its potential therapeutic applications. This compound belongs to the class of flavonoids, which are naturally occurring compounds found in plants. Compound A has been shown to possess various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mecanismo De Acción
The mechanism of action of 5-[(4-methoxybenzyl)oxy]-7-methyl-4-phenyl-2H-chromen-2-one A is not fully understood, but it is believed to act through various pathways. It has been shown to inhibit the activity of enzymes involved in the production of inflammatory cytokines and prostaglandins. It also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and detoxifying enzymes.
Biochemical and Physiological Effects:
This compound A has been shown to possess various biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cell proliferation. It also has been shown to induce apoptosis, which is a programmed cell death that occurs naturally in the body. These effects may be beneficial in the treatment of various diseases such as cancer, arthritis, and cardiovascular diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-[(4-methoxybenzyl)oxy]-7-methyl-4-phenyl-2H-chromen-2-one A in lab experiments is its synthetic nature, which allows for easy production and purification. It also has been shown to possess various biological activities, which can be useful in studying the mechanisms of various diseases. However, one of the limitations is the lack of information on its pharmacokinetics and toxicity, which may limit its potential therapeutic applications.
Direcciones Futuras
There are various future directions for the study of 5-[(4-methoxybenzyl)oxy]-7-methyl-4-phenyl-2H-chromen-2-one A. One area of research is its potential use in the treatment of cancer. It has been shown to possess anticancer properties and may be useful in combination with other chemotherapeutic agents. Another area of research is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been shown to possess neuroprotective properties and may be useful in preventing or slowing the progression of these diseases. Additionally, further studies are needed to elucidate its pharmacokinetics and toxicity, which may be important in determining its potential therapeutic applications.
Métodos De Síntesis
5-[(4-methoxybenzyl)oxy]-7-methyl-4-phenyl-2H-chromen-2-one A can be synthesized using a multistep process starting from readily available starting materials. The synthesis involves the reaction of 4-methoxybenzaldehyde with methyl vinyl ketone to form a chalcone intermediate. The chalcone intermediate is then reacted with phenylacetic acid in the presence of a base to form the desired compound.
Aplicaciones Científicas De Investigación
5-[(4-methoxybenzyl)oxy]-7-methyl-4-phenyl-2H-chromen-2-one A has been the subject of various scientific studies due to its potential therapeutic applications. One of the main areas of research has been its anti-inflammatory activity. Inflammation is a natural response of the body to injury or infection, but chronic inflammation can lead to various diseases such as arthritis, cancer, and cardiovascular diseases. This compound A has been shown to inhibit the production of inflammatory cytokines and enzymes, which can help reduce inflammation.
Propiedades
IUPAC Name |
5-[(4-methoxyphenyl)methoxy]-7-methyl-4-phenylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20O4/c1-16-12-21(27-15-17-8-10-19(26-2)11-9-17)24-20(18-6-4-3-5-7-18)14-23(25)28-22(24)13-16/h3-14H,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNFXQZPDIWMIBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CC(=O)O2)C3=CC=CC=C3)C(=C1)OCC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-chloro-5-{[(2-furoylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5795358.png)


![5-(5-chloro-2-thienyl)-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5795389.png)
![N-[3-(acetylamino)-2,4-dimethylbenzyl]-2-(4-fluorophenoxy)acetamide](/img/structure/B5795394.png)

![2-fluoro-N-{2-[(isobutylamino)carbonyl]phenyl}benzamide](/img/structure/B5795407.png)
![1-[(4-isopropylphenoxy)acetyl]piperidine](/img/structure/B5795410.png)


![ethyl 4-({[4-(2-ethoxyphenyl)-1-piperazinyl]acetyl}amino)benzoate](/img/structure/B5795424.png)
![N-benzyl-2-[(4-chlorobenzyl)thio]acetamide](/img/structure/B5795433.png)


